molecular formula C18H15NO2S B7543530 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole

1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole

Cat. No. B7543530
M. Wt: 309.4 g/mol
InChI Key: LIXNIJPZKOSMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole, also known as NSD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NSD is a heterocyclic compound that contains a naphthalene ring and a sulfonamide group attached to a dihydroindole ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.

Scientific Research Applications

1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole has been studied for its potential applications in various fields of scientific research. One of the main applications is in the field of medicinal chemistry, where this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of coordination compounds.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole is not fully understood, but it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has also been shown to interact with metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. This compound has also been shown to interact with metal ions, which may contribute to its fluorescent properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various fields of scientific research. However, this compound also has some limitations, including its limited solubility in certain solvents and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole, including the development of new synthesis methods to improve yield and purity, the investigation of the mechanism of action of this compound, and the exploration of its potential applications in various fields of scientific research. Additionally, the development of new derivatives of this compound may lead to the discovery of compounds with improved properties and potential applications.

Synthesis Methods

1-Naphthalen-1-ylsulfonyl-2,3-dihydroindole can be synthesized using various methods, including the reaction of 1-naphthalenesulfonyl chloride with 2,3-dihydroindole in the presence of a base. Another method involves the reaction of 2,3-dihydroindole with naphthalene-1-sulfonyl azide in the presence of a catalyst. These methods have been optimized to yield high purity and high yield of this compound.

properties

IUPAC Name

1-naphthalen-1-ylsulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-22(21,19-13-12-15-7-2-4-10-17(15)19)18-11-5-8-14-6-1-3-9-16(14)18/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXNIJPZKOSMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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